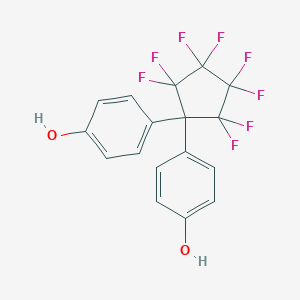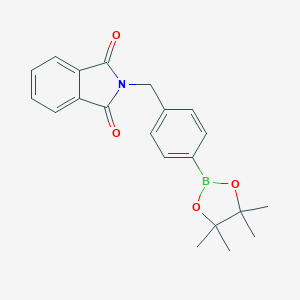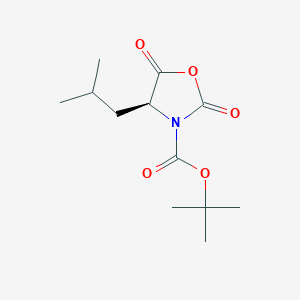
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, and its mechanism of action involves blocking the reuptake of glutamate, which is an essential neurotransmitter in the central nervous system.
作用機序
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate works by blocking the reuptake of glutamate by the excitatory amino acid transporter (EAAT). EAATs are responsible for the uptake of glutamate from the synaptic cleft, which is necessary to terminate glutamatergic neurotransmission. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate binds to the EAATs and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
生化学的および生理学的効果
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with reward and motivation.
実験室実験の利点と制限
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a selective inhibitor of EAATs, which makes it an ideal tool for studying glutamate transporters. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is also relatively stable and has a long half-life, which allows for prolonged experiments. However, Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several limitations for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is not selective for a specific EAAT subtype, which can lead to off-target effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate also has a low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate. One potential direction is to investigate the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, which could have therapeutic implications for these diseases. Another potential direction is to develop more selective inhibitors of EAATs, which could reduce off-target effects and increase the specificity of experiments. Finally, future research could focus on the development of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties, which could make it easier to work with in experimental settings.
Conclusion:
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, is a glutamate transporter inhibitor that has gained significant attention in the scientific community due to its potential applications in research. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, increase the release of dopamine in the brain, and have potential therapeutic implications for neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments, but also has limitations, such as low solubility and off-target effects. Future research could focus on investigating the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, developing more selective inhibitors of EAATs, and developing Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties.
合成法
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of tert-butyl 2-oxoacetate with 2-methylpropylamine to form tert-butyl (2-methylpropyl) carbamate. The carbamate is then reacted with ethyl chloroformate to produce tert-butyl (2-methylpropyl) carbamoyl chloride, which is subsequently reacted with glycine to form Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate.
科学的研究の応用
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been used in a wide range of scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to inhibit the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes.
特性
CAS番号 |
125814-33-7 |
|---|---|
製品名 |
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChIキー |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



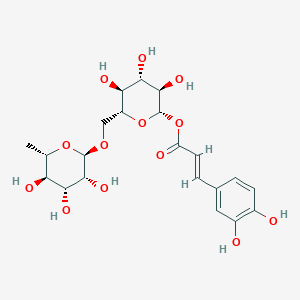
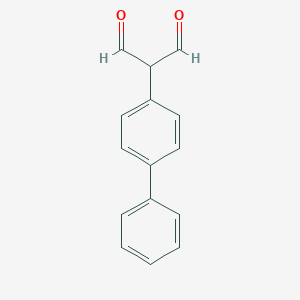
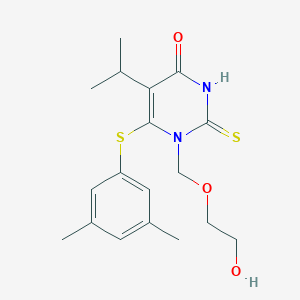
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
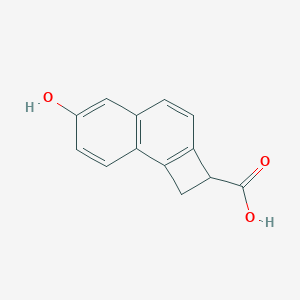
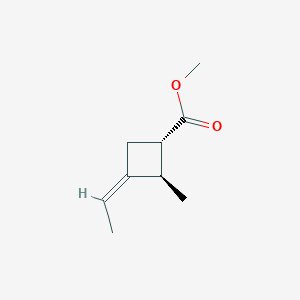
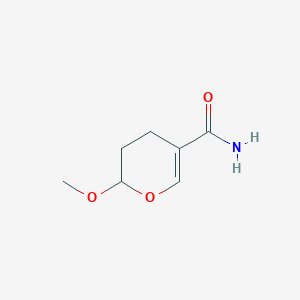
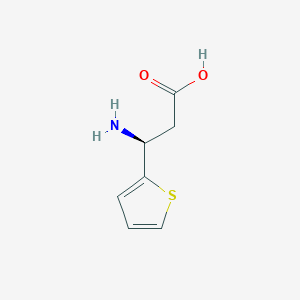
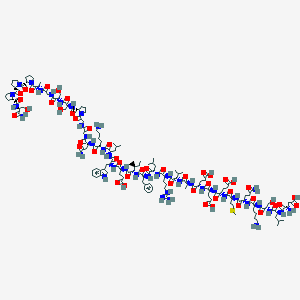
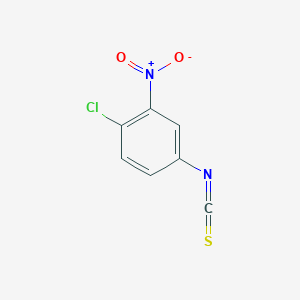
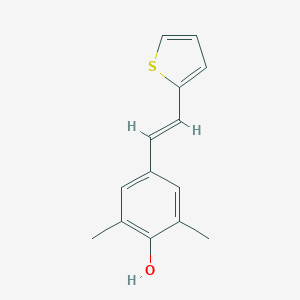
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
